molecular formula C4H2Cl2N2O2 B3178585 4,5-dichloro-1H-imidazole-2-carboxylic Acid CAS No. 64736-53-4

4,5-dichloro-1H-imidazole-2-carboxylic Acid

Cat. No. B3178585
M. Wt: 180.97 g/mol
InChI Key: IXMKNMGPLCJFEC-UHFFFAOYSA-N
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Patent
US05117004

Procedure details

A mixture of 137 g (1 mol) of 4,5-dichloroimidazole, 414 g (3 mol) of K2CO3 and 1,000 ml of carbon dioxide was stirred in an autoclave at 200° C. under autogenous pressure for 10 hours. The solid output was pulverized, suspended in 2 1 of water and brought to pH 3-4 with concentrated hydrochloric acid while being cooled with ice. The resulting precipitate was filtered off and recrystallized from water to give 136 g (75%) of 4,5-dichloroimidazole-2-carboxylic acid (Compound No. 1); mp. 240° C. (dec.).
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[Cl:7].[C:8]([O-])([O-:10])=[O:9].[K+].[K+].C(=O)=O.Cl>O>[Cl:1][C:2]1[N:3]=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[Cl:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
137 g
Type
reactant
Smiles
ClC=1N=CNC1Cl
Name
Quantity
414 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
was stirred in an autoclave at 200° C. under autogenous pressure for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1N=C(NC1Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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